1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate
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Overview
Description
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a complex organic compound with the molecular formula C17H26N2O4S and a molecular weight of 354.47 g/mol . This compound is characterized by the presence of an adamantane moiety, which is known for its stability and unique structural properties. The compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves multiple steps. One common synthetic route includes the reaction of dimethyl succinate with adamantanecarboxylic acid derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug candidate due to its unique structural properties and stability.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate include:
1-Adamantanecarboxylic acid: Known for its use in synthesizing adamantane derivatives.
Dimethyl succinate: A precursor in the synthesis of various esters and amides.
Adamantane: The parent hydrocarbon, widely used in medicinal chemistry and materials science. The uniqueness of this compound lies in its combination of the adamantane moiety with a carbamothioyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKHAPKRSUHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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